

Application Notes and Protocols: Asymmetric Synthesis of Chiral Sulfoximines from Sulfoxides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfoximine*

Cat. No.: *B086345*

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Introduction

Chiral **sulfoximines** are an increasingly important structural motif in medicinal chemistry and drug discovery. Their unique three-dimensional geometry, metabolic stability, and ability to participate in hydrogen bonding have established them as valuable bioisosteres for other functional groups. The development of stereoselective methods for their synthesis is crucial for accessing enantiomerically pure drug candidates. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral **sulfoximines**, with a primary focus on methods starting from readily available sulfoxides. Key strategies, including rhodium-catalyzed imination, copper-catalyzed cross-coupling, and metal-free approaches, will be detailed with experimental procedures and comparative data.

Rhodium-Catalyzed Asymmetric Imination of Sulfoxides

Rhodium catalysis offers a powerful and stereospecific method for the direct imination of sulfoxides to form N-protected **sulfoximines**. The reaction typically proceeds with retention of configuration at the sulfur center, making it an excellent choice for the synthesis of enantioenriched **sulfoximines** from chiral sulfoxides.

Logical Workflow for Rhodium-Catalyzed Imination



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Caption: General workflow for Rh-catalyzed imination of sulfoxides.

Experimental Protocol: Rhodium-Catalyzed Imination with Trifluoroacetamide[1][2]

This protocol is adapted from the work of Bolm and co-workers.[1][2]

Materials:

- Chiral sulfoxide (1.0 equiv)
- Trifluoroacetamide (1.5 equiv)
- Iodobenzene diacetate (PhI(OAc)_2) (1.5 equiv)
- Magnesium oxide (MgO) (2.0 equiv)
- Dirhodium(II) tetraacetate ($\text{Rh}_2(\text{OAc})_4$) (2.5 mol%)
- Anhydrous dichloromethane (DCM)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add the chiral sulfoxide (e.g., (R)-methyl p-tolyl sulfoxide), trifluoroacetamide, magnesium oxide, and dirhodium(II) tetraacetate.
- Add anhydrous dichloromethane via syringe.

- Add iodobenzene diacetate to the suspension.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®.
- Wash the filter cake with additional dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the N-trifluoroacetylated **sulfoximine**.
- For the free NH-**sulfoximine**, the trifluoroacetyl group can be cleaved by methanolysis (e.g., K_2CO_3 in methanol).

Data Presentation: Rhodium-Catalyzed Imination of Various Sulfoxides

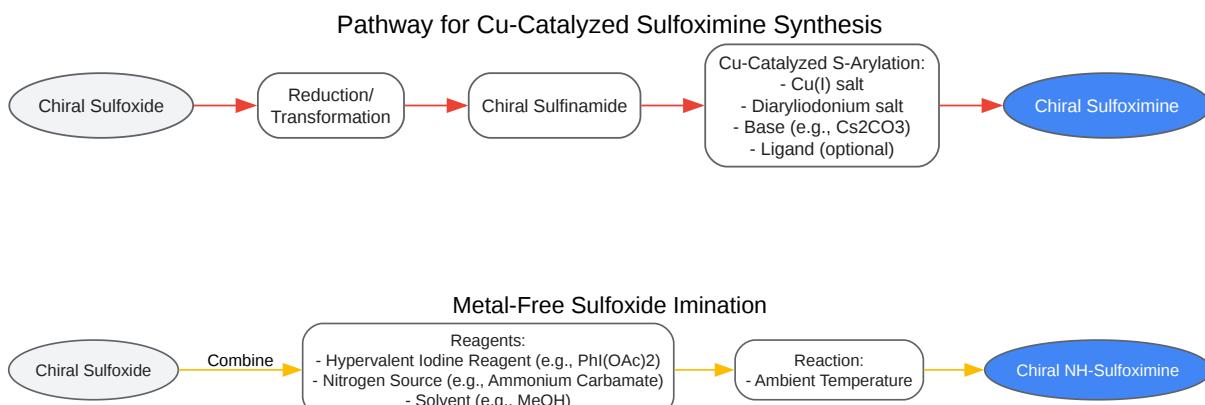
Entry	Sulfoxide	Product	Yield (%)	e.e. (%)
1	(R)-Methyl p-tolyl sulfoxide	(R)-S-Methyl-S-(p-tolyl)-N-(trifluoroacetyl)sulfoximine	85	>99
2	(R)-Ethyl phenyl sulfoxide	(R)-S-Ethyl-S-phenyl-N-(trifluoroacetyl)sulfoximine	82	>99
3	(R)-n-Butyl phenyl sulfoxide	(R)-S-n-Butyl-S-phenyl-N-(trifluoroacetyl)sulfoximine	78	>99
4	(R)-Benzyl methyl sulfoxide	(R)-S-Benzyl-S-methyl-N-(trifluoroacetyl)sulfoximine	75	>99

Yields are for the isolated N-protected **sulfoximine**. Enantiomeric excess of the product corresponds to that of the starting sulfoxide, demonstrating the stereospecificity of the reaction.

Copper-Catalyzed Asymmetric Arylation of Sulfinamides

While not a direct conversion from sulfoxides, this method is highly relevant as chiral sulfinamides are readily prepared from chiral sulfoxides. This copper-catalyzed approach allows for the stereospecific S-arylation of sulfinamides to produce a wide range of chiral **sulfoximines**.

Reaction Pathway



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References

- 1. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Asymmetric Synthesis of Chiral Sulfoximines from Sulfoxides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086345#asymmetric-synthesis-of-chiral-sulfoximines-from-sulfoxides]

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